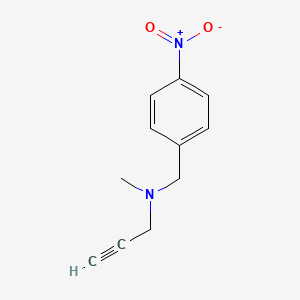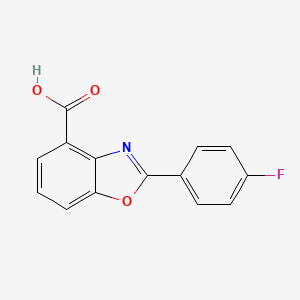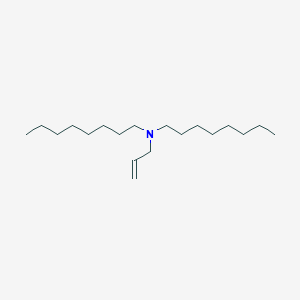
N-Allyl-N,N-di-n-octylamine
概要
説明
N-Allyl-N,N-di-n-octylamine is an organic compound characterized by the presence of an allyl group attached to a dioctylamine structure
準備方法
Synthetic Routes and Reaction Conditions: N-Allyl-N,N-di-n-octylamine can be synthesized through several methods, including the amination of allylic halides with dioctylamine. One common approach involves the use of palladium-catalyzed allylic amination, where allylic alcohols react with dioctylamine in the presence of a palladium catalyst and a suitable ligand . This reaction typically occurs under mild conditions and can be performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of allyldioctylamine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid catalysts, such as MoO3/TiO2, can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: N-Allyl-N,N-di-n-octylamine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyl group to saturated alkyl groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated alkylamines.
Substitution: Various substituted allylamines.
科学的研究の応用
N-Allyl-N,N-di-n-octylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules that can interact with specific biological targets.
Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism by which allyldioctylamine exerts its effects involves interactions with various molecular targets. The allyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the dioctylamine moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Allylamine: A simpler analogue with a single allyl group attached to an amine.
Diallylamine: Contains two allyl groups attached to an amine.
Triallylamine: Contains three allyl groups attached to an amine.
Uniqueness of N-Allyl-N,N-di-n-octylamine: this compound is unique due to its combination of an allyl group with a dioctylamine structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various substrates. These properties make it a valuable compound in both research and industrial applications.
特性
分子式 |
C19H39N |
|---|---|
分子量 |
281.5 g/mol |
IUPAC名 |
N-octyl-N-prop-2-enyloctan-1-amine |
InChI |
InChI=1S/C19H39N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h6H,3-5,7-19H2,1-2H3 |
InChIキー |
KTTAXOZHFOSJFB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

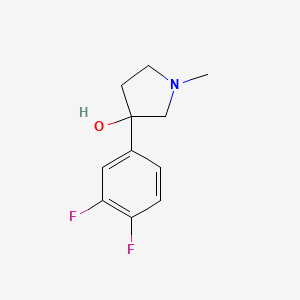

![Methyl 2-[(2-hydroxyethyl)amino]-3-nitrobenzoate](/img/structure/B8373826.png)


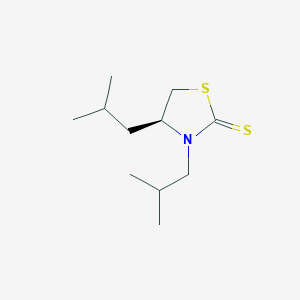
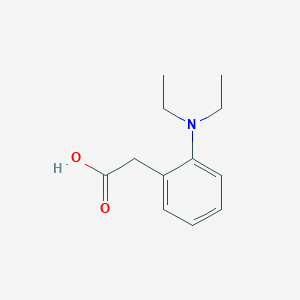
![Tert-butyl 9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B8373859.png)
![1-Methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B8373867.png)


